molecular formula C19H20N2O3S2 B2616322 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1797063-92-3

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2616322
CAS No.: 1797063-92-3
M. Wt: 388.5
InChI Key: NIRXCZNDWDQNOU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a bis-thiophene core with a hydroxythiophenylmethyl substituent and a 4-methoxybenzyl group.

Properties

IUPAC Name

1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12,18,22H,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRXCZNDWDQNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound notable for its unique structural features, which combine thiophene and methoxybenzyl moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3S2, with a molecular weight of approximately 388.5 g/mol. Its structure includes:

  • Thiophene rings : Contributing to the compound's electronic properties.
  • Methoxybenzyl group : Potentially enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes, which can be critical in therapeutic applications.
  • Receptor binding : It may interact with receptors involved in various signaling pathways, influencing cellular responses.

In Vitro Studies

Recent studies have demonstrated the compound's potential in inhibiting certain enzyme activities. For instance, it has been evaluated for its inhibitory effects on enzymes like α-glucosidase, which plays a significant role in carbohydrate metabolism. The following table summarizes the IC50 values from various studies:

CompoundTarget EnzymeIC50 (µM)Reference
This compoundα-glucosidase4.87 ± 0.13
Other related compoundsα-glucosidaseRanges from 2.14 to 115

Case Studies and Applications

This compound has potential applications in:

  • Antidiabetic agents : Due to its inhibitory effects on carbohydrate-metabolizing enzymes.
  • Anticancer therapies : As suggested by its structural analogs that have shown efficacy against various cancer cell lines.

Comparative Analysis

The compound's structure allows for comparisons with other similar compounds, which can help elucidate its unique properties:

Compound NameStructural FeaturesUnique Aspects
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(phenylmethyl)ureaSimilar structure but lacks methoxy groupFocuses on phenyl interactions
1-((5-(Hydroxy(thiophen-3-y)methyl)thiophen-2-y)methyl)-3-(pyridin-1-y)methyl)ureaContains a pyridine instead of methoxybenzylDifferent electronic properties due to nitrogen

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Derivatives

2-Bromo-3-hexyl-5-(4-methoxyphenyl)thiophene (2c)
  • Structure : Contains a 4-methoxyphenyl substituent on a thiophene ring, analogous to the 4-methoxybenzyl group in the target compound.
  • Key Data :
    • Melting point: 174°C .
    • NMR signals: δ 3.83 ppm (OCH₃), δ 7.50–7.05 ppm (aryl protons) .
  • Comparison : The methoxy group in 2c enhances solubility and electronic properties, similar to the 4-methoxybenzyl group in the target compound. However, 2c lacks the urea moiety and bis-thiophene framework, limiting its hydrogen-bonding capacity .
Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (7c, 7d)
  • Structure : Thiophene fused to a cyclohexene ring, with ester and urea functionalities .
  • Key Features :
    • Urea linkage connects to benzoyl or phenylhydrazone groups.
    • Cyclohexene ring introduces conformational rigidity.

Urea-Containing Analogues

1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (1)
  • Structure : Pyridine-linked urea with halogen and methoxy substituents .
  • Bioactivity : Reported as a glucokinase activator, highlighting urea’s role in target binding .
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (3)
  • Structure : Urea linked to a triazinan-ylidene moiety and chlorobenzyl group .
  • Comparison : The absence of a triazinan-ylidene system in the target compound suggests different pharmacokinetic profiles, such as reduced metabolic stability but improved solubility due to the hydroxyl group .
Hydrogen-Bonding Patterns
  • Target Compound : The urea group (-NH-CO-NH-) and hydroxyl group can form intermolecular hydrogen bonds, similar to patterns observed in crystal structures refined via SHELXL ().
  • Contrast with 7a–d: The hydrazono-benzoyl urea in 7a–d forms intramolecular H-bonds, whereas the target compound’s flexibility may favor intermolecular interactions .

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